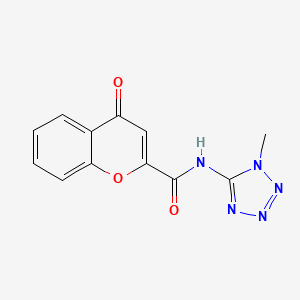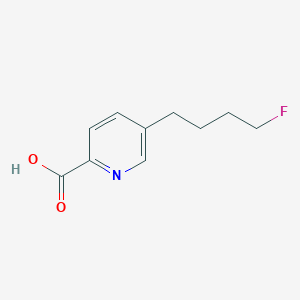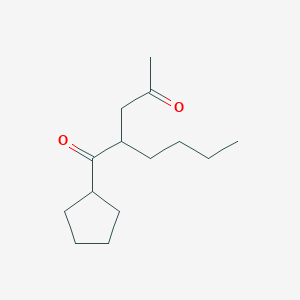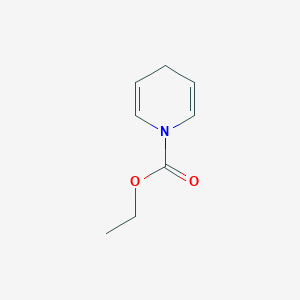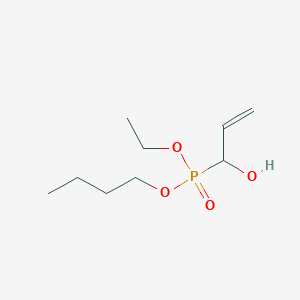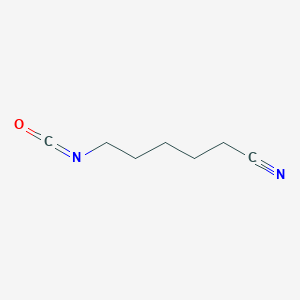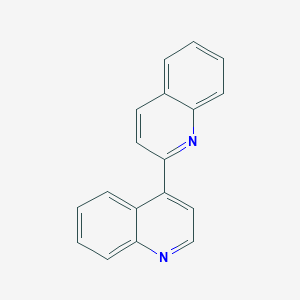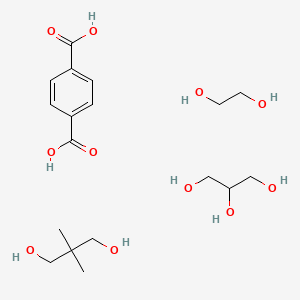
2,2-Dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol is a complex polymer known for its versatile applications in various industries. This compound is synthesized through the polymerization of 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol. It is characterized by its high molecular weight and unique structural properties, making it suitable for a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol involves a polycondensation reaction. The reaction typically occurs in the presence of a catalyst, such as antimony trioxide or titanium butoxide, under high temperature and vacuum conditions. The monomers are heated to a temperature range of 200-280°C, allowing the removal of water or methanol as a byproduct, which drives the polymerization process forward.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with efficient mixing and heating systems. The process begins with the esterification of 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol. The resulting ester is then subjected to polycondensation under controlled conditions to achieve the desired molecular weight and polymer properties. The final product is purified and processed into various forms, such as pellets or fibers, for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol undergoes several types of chemical reactions, including:
Esterification: The initial step in the polymerization process.
Polycondensation: The primary reaction leading to polymer formation.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the original monomers.
Common Reagents and Conditions
Catalysts: Antimony trioxide, titanium butoxide.
Solvents: Typically, no solvents are used in the polycondensation process, but solvents like toluene or xylene may be used in the esterification step.
Conditions: High temperature (200-280°C) and vacuum.
Major Products
The major product of these reactions is the high molecular weight polymer, which can be further processed into various forms depending on the intended application.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable polymers for tissue engineering and regenerative medicine.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular bonds, resulting in high mechanical strength and thermal stability. The molecular targets and pathways involved include:
Intermolecular Hydrogen Bonding: Contributes to the polymer’s structural integrity.
Cross-linking: Enhances the polymer’s mechanical properties and resistance to degradation.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Terephthalate (PET): Similar in structure but lacks the additional monomers (2,2-dimethyl-1,3-propanediol and 1,2,3-propanetriol).
Polybutylene Terephthalate (PBT): Similar but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol and 1,2,3-propanetriol.
Uniqueness
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts distinct properties such as enhanced flexibility, biocompatibility, and biodegradability. These characteristics make it suitable for specialized applications in medical and industrial fields.
Propiedades
Número CAS |
42768-15-0 |
|---|---|
Fórmula molecular |
C18H32O11 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H12O2.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-5(2,3-6)4-7;4-1-3(6)2-5;3-1-2-4/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
Clave InChI |
LUETWJPNXUTTGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |
Números CAS relacionados |
42768-15-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


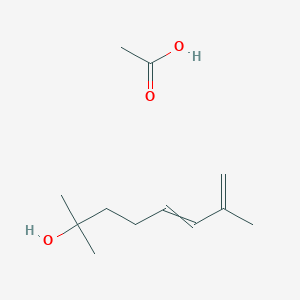

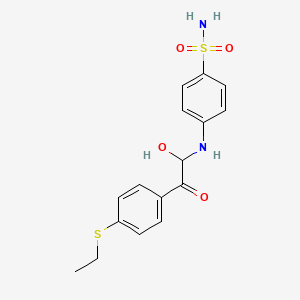
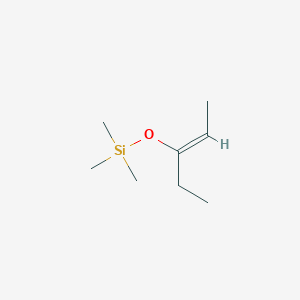
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
